molecular formula C19H24N2O4S B11528477 (5E)-5-(4-ethoxy-3-methoxybenzylidene)-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione

(5E)-5-(4-ethoxy-3-methoxybenzylidene)-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B11528477
M. Wt: 376.5 g/mol
InChI Key: AMILTJLJPUOMFW-SFQUDFHCSA-N
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Description

(5E)-5-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-3-[(PIPERIDIN-1-YL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound that belongs to the thiazolidinedione class This compound is characterized by its unique structure, which includes a thiazolidine ring, a piperidine moiety, and a phenyl group substituted with ethoxy and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-3-[(PIPERIDIN-1-YL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. The key steps include:

    Formation of the Thiazolidine Ring: This can be achieved through the reaction of a suitable thioamide with an α-halo acid or ester under basic conditions.

    Introduction of the Piperidine Moiety: The piperidine group can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with an appropriate electrophile.

    Attachment of the Phenyl Group: The phenyl group, substituted with ethoxy and methoxy groups, can be introduced through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of metabolic disorders.

    Industry: Used in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione derivative used in the treatment of diabetes.

    Pioglitazone: Similar to rosiglitazone, used for its insulin-sensitizing effects.

Uniqueness

(5E)-5-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-3-[(PIPERIDIN-1-YL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties compared to other thiazolidinedione derivatives.

This detailed article provides a comprehensive overview of (5E)-5-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-3-[(PIPERIDIN-1-YL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H24N2O4S

Molecular Weight

376.5 g/mol

IUPAC Name

(5E)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H24N2O4S/c1-3-25-15-8-7-14(11-16(15)24-2)12-17-18(22)21(19(23)26-17)13-20-9-5-4-6-10-20/h7-8,11-12H,3-6,9-10,13H2,1-2H3/b17-12+

InChI Key

AMILTJLJPUOMFW-SFQUDFHCSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CN3CCCCC3)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CN3CCCCC3)OC

Origin of Product

United States

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